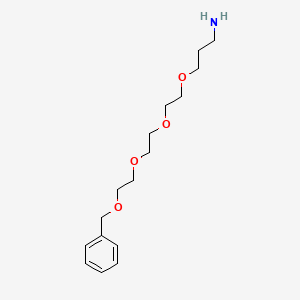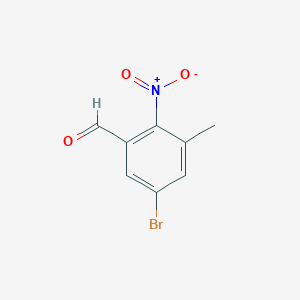
5-Bromo-3-methyl-2-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzaldehyde followed by bromination. The nitration process introduces the nitro group at the 2-position, and subsequent bromination adds the bromine atom at the 5-position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Bromo-3-methyl-2-aminobenzaldehyde.
Substitution: 5-Substituted-3-methyl-2-nitrobenzaldehyde derivatives.
Oxidation: 5-Bromo-3-methyl-2-nitrobenzoic acid.
Scientific Research Applications
5-Bromo-3-methyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The bromine atom can undergo substitution reactions, allowing the compound to modify biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-2-nitrobenzaldehyde: Lacks the bromine atom at the 5-position.
5-Bromo-3-methylbenzaldehyde: Lacks the nitro group at the 2-position.
Uniqueness
5-Bromo-3-methyl-2-nitrobenzaldehyde is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the benzaldehyde ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3 |
InChI Key |
RIIVVEKVLOUUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


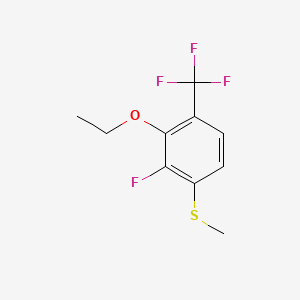
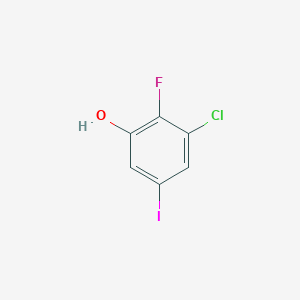
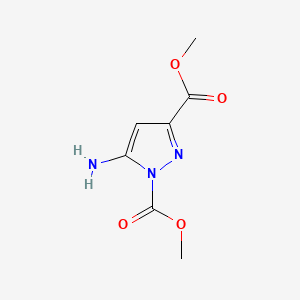
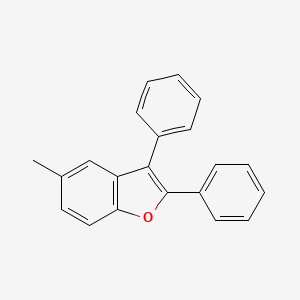
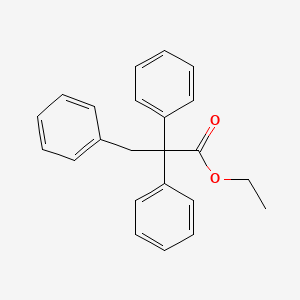
![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
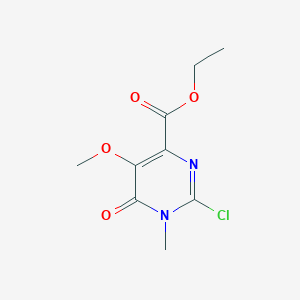
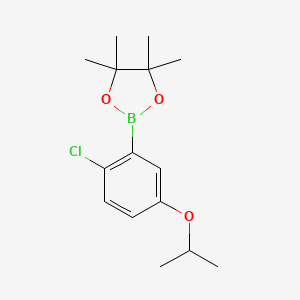
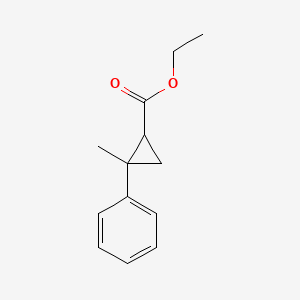
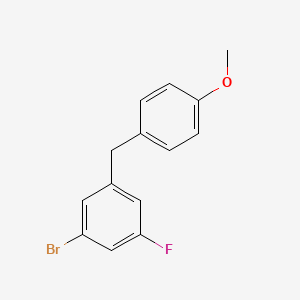
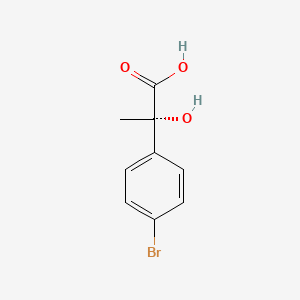
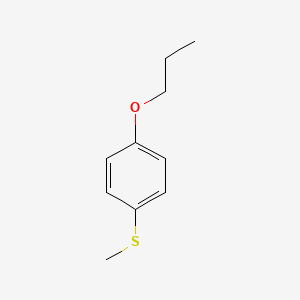
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)
